molecular formula C14H14ClN3O2S2 B2818032 5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 868979-14-0

5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2818032
M. Wt: 355.86
InChI Key: QDQABIBAVHGRCE-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .


Chemical Reactions Analysis

The chemical reactions involving “5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide” would depend on the specific conditions and reagents used. In general, imidazo[1,2-a]pyridines can undergo a variety of reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Antibacterial Agents : Research has demonstrated the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aimed at creating effective antibacterial agents. A study highlighted the synthesis of derivatives with significant antibacterial activities, indicating the potential of these compounds in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Potential Antiulcer Agents

  • Antiulcer Agents : Another study synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective agents for antiulcer applications. Though no significant antisecretory activity was observed, some compounds exhibited promising cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitumor and Antibacterial Agents

  • Antitumor and Antibacterial Properties : Compounds synthesized from thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin. Additionally, these compounds exhibited high activity against Gram-positive and Gram-negative bacteria, highlighting their dual potential as antitumor and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Synthesis and Evaluation of Sulfonamides

  • Synthesis and Evaluation of Sulfonamides : Research into the synthesis of sulfonamide derivatives and their antimicrobial evaluation has led to the development of compounds with potential applications in treating infections. This work contributes to the broader efforts in discovering new antimicrobial agents to combat resistant strains of bacteria and fungi (Abdel-Motaal & Raslan, 2014).

Safety And Hazards

The safety and hazards associated with “5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide” would depend on its specific properties. As with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled .

Future Directions

The future directions for research on “5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide” would likely involve further exploration of its biological activity and potential applications in medicine . This could include studies on its mechanism of action, pharmacokinetics, and efficacy in disease models.

properties

IUPAC Name

5-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2/c1-10-3-2-8-18-9-11(17-14(10)18)6-7-16-22(19,20)13-5-4-12(15)21-13/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQABIBAVHGRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide

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